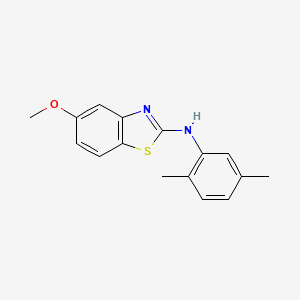

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNGSXFZZFYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits promising anticancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have highlighted its ability to downregulate tyrosinase-related protein 2 (TRP-2), which is crucial in melanogenesis. By inhibiting TRP-2, the compound reduces melanin production, potentially impacting melanoma treatment strategies .

Neuroprotective Effects

Recent studies have also focused on the compound's neuroprotective effects. It has been evaluated for its potential to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and acetylcholine, which may alleviate symptoms associated with depression and cognitive decline.

Biological Studies

Antimicrobial Properties

The compound has been investigated for its antimicrobial and antifungal activities. In vitro tests have shown that it possesses significant antibacterial properties against various pathogens. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL. This suggests potential applications in developing new antibiotics or antifungal agents.

Cellular Mechanisms

At the cellular level, this compound influences various signaling pathways and gene expression profiles. Research indicates that it can disrupt the energetics of Mycobacterium tuberculosis, impairing cellular respiration and energy production. This property may be leveraged in tuberculosis treatment strategies.

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity and emit light can be harnessed in advanced electronic devices.

Industrial Applications

Synthesis of Dyes and Pigments

this compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability in industrial applications.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits TRP-2; reduces melanin production |

| Neuroprotective | Inhibits MAO and ChE; potential treatment for depression |

| Antimicrobial | Effective against bacteria and fungi; MIC ~50 μg/mL |

| Organic Semiconductors | Used in electronic devices due to unique properties |

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer activity against pancreatic cancer cells .

- Neuroprotective Research : A series of benzothiazole derivatives were synthesized and tested for their inhibitory potency against MAO and ChE enzymes. Among them, several compounds displayed excellent activity, suggesting potential therapeutic applications .

- Antimicrobial Efficacy : Research highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens, further supporting their use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cytochrome P450 and monoamine oxidase, inhibiting their activity and leading to various biochemical effects.

Pathways Involved: It interferes with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Core Structure : Naphthalene carboxamide.

- Substituents : 3-hydroxy, 2,5-dimethylphenyl.

- Activity : Inhibits PET in spinach chloroplasts (IC50 ~10 µM). The hydroxyl group contributes moderate polarity, while the 2,5-dimethylphenyl group enhances steric bulk and lipophilicity. The electron-withdrawing nature of substituents is critical for activity .

- Key Difference : Replacing the benzothiazole core with a naphthalene carboxamide alters electronic distribution and target affinity. The hydroxyl group in this compound may reduce membrane permeability compared to the methoxy group in the target compound.

4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine

- Core Structure : Benzothiazole-triazole hybrid.

- Substituents : 2-nitrophenyl, triazole.

- Key Difference : The triazole ring adds hydrogen-bonding capability, which may improve target engagement but increase metabolic instability compared to the simpler benzothiazole-amine structure.

(E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)Benzylidene]-1,3,4-Thiadiazol-2-Amine

- Core Structure : Thiadiazole.

- Substituents : 3,5-dimethylphenyl, methylsulfanyl.

- Activity : Insecticidal and fungicidal effects. The planar structure and intramolecular hydrogen bonding enhance stability and interaction with enzyme active sites .

Comparative Analysis of Substituent Effects

Substituent Position

Electronic Effects

- Methoxy (OCH3) vs. Hydroxyl (OH) : Methoxy groups are electron-donating and lipophilic, enhancing bioavailability, while hydroxyl groups are polar and may limit membrane penetration. This difference could explain variations in activity between the target compound and hydroxylated analogs .

- Nitro (NO2) vs. Methyl (CH3): Nitro groups (e.g., in ’s compound) are strongly electron-withdrawing, increasing reactivity but reducing solubility. Methyl groups balance lipophilicity and steric effects, favoring broader applicability .

Key Research Findings

Substituent Position Dictates Activity : 2,5-Dimethylphenyl substitution optimizes PET inhibition in naphthalene carboxamides, suggesting similar advantages for the target compound .

Core Heterocycle Influences Target Specificity : Benzothiazoles (target compound) are associated with enzyme inhibition, while thiadiazoles () target pest-specific pathways.

Methoxy Enhances Bioavailability : Compared to hydroxyl or nitro groups, methoxy substitution likely improves the target compound’s pharmacokinetic profile .

Biological Activity

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₆N₂OS

- CAS Number : 891083-11-7

Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Core | Contains a benzothiazole ring which is crucial for its biological activity. |

| Dimethyl Substitution | The 2,5-dimethyl substitution enhances lipophilicity and receptor binding. |

| Methoxy Group | The methoxy group at the 5-position may influence pharmacokinetics. |

This compound exhibits several biological activities primarily through its interaction with serotonin receptors:

- Serotonin Receptor Agonism : It acts as an agonist at the 5-HT6 receptor, which is implicated in mood regulation and cognitive functions. This interaction can lead to antidepressant-like effects as demonstrated in various preclinical models.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cytochrome P450 and monoamine oxidase, contributing to its pharmacological profile.

Antidepressant Activity

In forced swim tests (FST), this compound significantly reduced immobility duration compared to control groups. This suggests its potential as a novel antidepressant agent.

Binding Affinity Studies

Binding affinity studies indicate that this compound has a high affinity for the 5-HT6 receptor:

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | Low nanomolar range |

| Other Analogues | Varies significantly |

These results underscore the compound's potential for further development in treating mood disorders.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors. The results indicated a potential mechanism involving serotonergic modulation .

Case Study 2: Neuropharmacological Applications

Research has shown that this compound not only affects serotonin pathways but also interacts with other neurotransmitter systems. Its dual action may provide insights into developing treatments for complex neuropsychiatric disorders .

Additional Findings

Recent studies have explored the compound's role in reducing virulence factors in bacterial pathogens like Pseudomonas aeruginosa, indicating its broad-spectrum bioactivity beyond neuropharmacology .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclocondensation of substituted arylamines with thiourea derivatives under acidic conditions. For example, 5-methoxy-1,3-benzothiazol-2-amine intermediates can be prepared via refluxing 2-aminothiophenol derivatives with potassium thiocyanate in glacial acetic acid, followed by coupling with 2,5-dimethylaniline using a coupling agent like POCl₃ . Optimization of reaction time (8–12 hours) and temperature (100–120°C) improves yields (65–78%). Purity is validated via TLC and recrystallization from methanol .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the benzothiazole ring (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and N-H bending (3300–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are observed in ESI-MS, with fragmentation patterns confirming substituent positions .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental data on molecular geometry?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond lengths, angles, and electronic properties. For example, discrepancies in C-S bond lengths (experimental: 1.74 Å vs. DFT: 1.71 Å) arise from crystal-packing effects. HOMO-LUMO gaps (~4.2 eV) correlate with reactivity trends . Non-covalent interactions (e.g., C-H···π) identified via NCI plots explain stability differences between polymorphs .

Advanced: How does the substitution pattern on the benzothiazole ring influence antitumor activity?

Comparative SAR studies show that electron-donating groups (e.g., -OCH₃ at position 5) enhance DNA intercalation, while 2,5-dimethylphenyl substituents improve lipophilicity (logP ~2.8), aiding cellular uptake. IC₅₀ values against HeLa cells decrease from 12 μM (unsubstituted) to 4.5 μM (methoxy-substituted) . Substituent effects on hydrogen bonding with topoisomerase II are validated via molecular docking .

Advanced: What strategies resolve contradictions in reported receptor-binding affinities?

Contradictions in dopamine D2/5-HT3 receptor binding (e.g., Ki variations from 15 nM to 120 nM) arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardization using [³H]spiperone for D2 and [³H]GR65630 for 5-HT3 reduces variability. Competitive binding assays with SCH-23390 (D2 antagonist) confirm selectivity ratios .

Basic: What analytical methods ensure purity and structural fidelity during synthesis?

- HPLC : Reverse-phase C18 columns (ACN:H₂O = 70:30) detect impurities (<0.5%) .

- Elemental Analysis : C, H, N percentages must align with theoretical values within ±0.3% .

- Single-Crystal XRD : Resolves stereochemical ambiguities; e.g., dihedral angles between benzothiazole and aryl rings (8–12°) confirm non-planarity .

Advanced: How do intermolecular interactions in the crystal lattice affect physicochemical stability?

Centrosymmetric dimers formed via N-H···N hydrogen bonds (2.02 Å) enhance thermal stability (decomposition >250°C). C-H···O/F interactions (2.8–3.2 Å) stabilize polymorphs, as shown in Hirshfeld surface analysis . Solvent inclusion (e.g., methanol) alters melting points by 10–15°C .

Advanced: What mechanistic insights explain its inhibitory activity against anaerobic enzymes?

The amide anion in the benzothiazole moiety inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Docking studies (AutoDock Vina) show a binding energy of -9.2 kcal/mol, with key interactions:

Basic: What protocols assess stability under varying pH and temperature conditions?

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via UV-Vis (λmax = 280 nm). Stable at pH 5–9 (<5% degradation) .

- Thermal Stability : TGA/DSC shows decomposition onset at 220°C (N₂ atmosphere) .

Advanced: How do isotopic labeling studies (e.g., ¹⁵N) enhance metabolic pathway analysis?

¹⁵N-labeled analogs (synthesized using ¹⁵NH₂OH·HCl) track hepatic metabolism via LC-MS/MS. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.